4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyran ring, and a dimethylaniline moiety
Preparation Methods
The synthesis of 4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist for alpha1-adrenergic receptors, which are involved in various physiological processes such as smooth muscle contraction and neurotransmitter release . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline include:
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C25H36N2O2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-[[2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H36N2O2/c1-24(2)19-25(15-17-29-24,22-8-6-7-9-23(22)28-5)14-16-26-18-20-10-12-21(13-11-20)27(3)4/h6-13,26H,14-19H2,1-5H3 |
InChI Key |
OAVTYOIOESAJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.